molecular formula C24H21N3O3 B11135446 N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide

N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide

Cat. No.: B11135446
M. Wt: 399.4 g/mol
InChI Key: SKRXZNXHTFIZCD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is an organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide typically involves the condensation of 4-methoxyphenethylamine with 2-[4-oxo-3(4H)-quinazolinyl]benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-(4-hydroxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide.

    Reduction: Formation of N-(4-methoxyphenethyl)-2-[4-hydroxy-3(4H)-quinazolinyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide
  • N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]propionamide
  • N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]butyramide

Uniqueness

N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the methoxyphenethyl group and the quinazolinone ring system contributes to its unique pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C24H21N3O3/c1-30-18-12-10-17(11-13-18)14-15-25-23(28)20-7-3-5-9-22(20)27-16-26-21-8-4-2-6-19(21)24(27)29/h2-13,16H,14-15H2,1H3,(H,25,28)

InChI Key

SKRXZNXHTFIZCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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